molecular formula C14H25NO5 B13615545 1-Boc-3-(2-hydroxypropan-2-yl)piperidine-3-carboxylic acid

1-Boc-3-(2-hydroxypropan-2-yl)piperidine-3-carboxylic acid

Cat. No.: B13615545
M. Wt: 287.35 g/mol
InChI Key: SSJGAUKIBKLINO-UHFFFAOYSA-N
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Description

1-Boc-3-(2-hydroxypropan-2-yl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C14H25NO5 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a hydroxypropan-2-yl group, and a carboxylic acid functional group

Preparation Methods

The synthesis of 1-Boc-3-(2-hydroxypropan-2-yl)piperidine-3-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:

    Protection of Piperidine: The piperidine ring is first protected with a Boc group to prevent unwanted reactions at the nitrogen atom.

    Introduction of Hydroxypropan-2-yl Group: The hydroxypropan-2-yl group is introduced through a nucleophilic substitution reaction.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Boc-3-(2-hydroxypropan-2-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like trifluoroacetic acid for Boc deprotection. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Boc-3-(2-hydroxypropan-2-yl)piperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its role as a building block for bioactive molecules.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Boc-3-(2-hydroxypropan-2-yl)piperidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved can include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

1-Boc-3-(2-hydroxypropan-2-yl)piperidine-3-carboxylic acid can be compared with other piperidine derivatives, such as:

    1-Boc-piperidine-3-carboxylic acid: Lacks the hydroxypropan-2-yl group, making it less versatile in certain synthetic applications.

    Pipecolinic acid: A simpler piperidine derivative used in peptide synthesis but lacks the Boc protection and hydroxypropan-2-yl group.

    This compound methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid, affecting its reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which provides versatility in synthetic chemistry and potential for diverse applications.

Properties

Molecular Formula

C14H25NO5

Molecular Weight

287.35 g/mol

IUPAC Name

3-(2-hydroxypropan-2-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C14H25NO5/c1-12(2,3)20-11(18)15-8-6-7-14(9-15,10(16)17)13(4,5)19/h19H,6-9H2,1-5H3,(H,16,17)

InChI Key

SSJGAUKIBKLINO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)O)C(C)(C)O

Origin of Product

United States

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